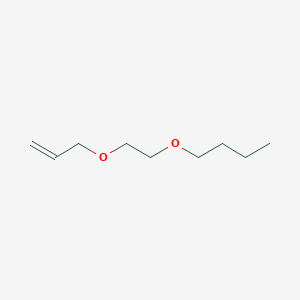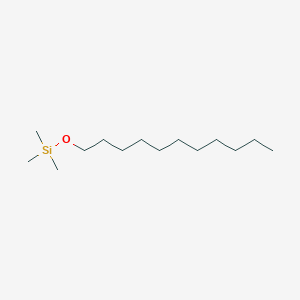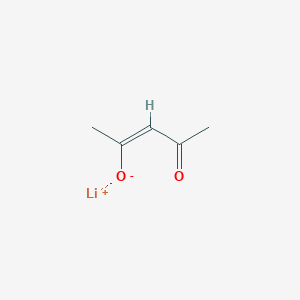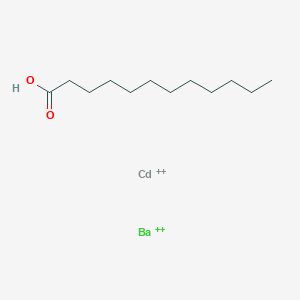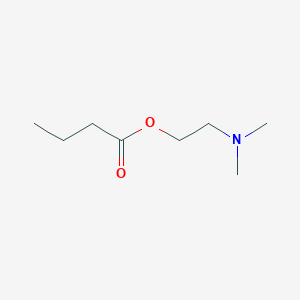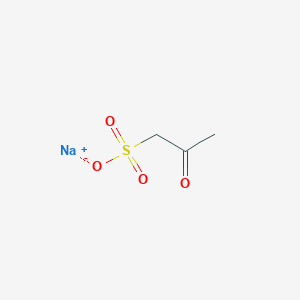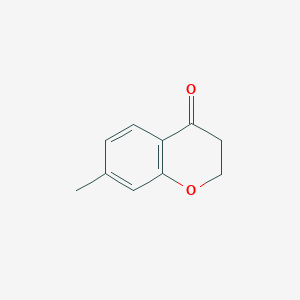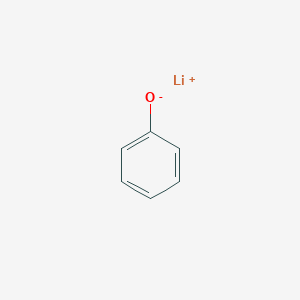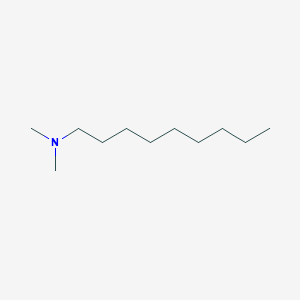
2,4,6-Triphenyl-1-hexene
Vue d'ensemble
Description
2,4,6-Triphenyl-1-hexene is a chemical compound with the molecular formula C24H24 . Its average mass is 312.447 Da and its monoisotopic mass is 312.187805 Da . It is also known by other names such as 1,1’,1’'-(1-Hexen-2,4,6-triyl)tribenzene .
Molecular Structure Analysis
The molecular structure of 2,4,6-Triphenyl-1-hexene consists of a hexene (six-carbon alkene) backbone with phenyl (benzene) groups attached to the 2nd, 4th, and 6th carbons . The InChI (IUPAC International Chemical Identifier) for this compound isInChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2 .
Applications De Recherche Scientifique
Enhancement of Polymerization Rates : 1-Hexene, a closely related compound, is known to enhance the rate of ethene polymerization in certain catalyst systems. For instance, using magnesium chloride/titanium tetrachloride and dicyclopentadienylzirconium dichloride catalyst systems, the addition of 1-hexene increased the ethene consumption significantly, implying a potential application of similar compounds in polymerization rate enhancement (Koivumäki & Seppälä, 1993).
Living and Block Polymerization : Research involving Ni(II)-α-diimine catalysts for the polymerization of ethylene has shown successful living polymerization of 1-hexene. This indicates the potential use of similar compounds in creating specific polymer structures (Yuan et al., 2005).
Spectroscopic Investigations in Catalysis : Studies involving the spectroscopic investigation of chromium-pyrrolyl ethene trimerization catalysts have shown the importance of 1-hexene in the production of polyethylene, highlighting the role of similar compounds in industrial catalysis (Venderbosch et al., 2018).
Kinetics and Mechanisms of Catalytic Reactions : The hydroformylation of 1-hexene catalyzed by rhodium systems is a critical area of research, showing the potential of similar compounds in understanding reaction kinetics and mechanisms (Rosales et al., 2008).
Selective Chromium Catalyst Systems : The use of selective chromium catalyst systems for the trimerization of ethene, forming 1-hexene, demonstrates the potential applications in industrial processes, particularly in the creation of specific olefins (Peitz et al., 2010).
New Processes for Selective Production : The development of new processes for the selective production of linear α-olefins, such as 1-hexene, showcases the importance of similar compounds in industrial chemical production (Leeuwen, Clément & Tschan, 2011).
Synthesis and Characterization of Poly(1‐hexene)s : The synthesis of poly(1-hexene)s end-functionalized with phenols highlights the versatility of similar compounds in creating specialized polymers (Yanjarappa & Sivaram, 2005).
Crystallization Analysis : The crystallization analysis of ethene/1-hexene copolymers provides insight into the physical properties of polymers, emphasizing the importance of compound structure in polymer science (Bruaseth, Soares & Rytter, 2004).
Safety And Hazards
According to the safety data sheet, 2,4,6-Triphenyl-1-hexene may cause eye and skin irritation. If inhaled or ingested, it may cause respiratory and digestive tract disturbances . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to provide adequate ventilation .
Propriétés
IUPAC Name |
1,5-diphenylhex-5-en-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWGFWAVPVIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940477 | |
| Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenyl-1-hexene | |
CAS RN |
18964-53-9 | |
| Record name | 2,4,6-Triphenyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18964-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triphenyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018964539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIPHENYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH1VCQ7P6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



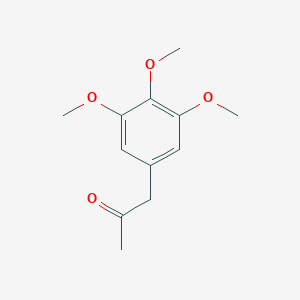
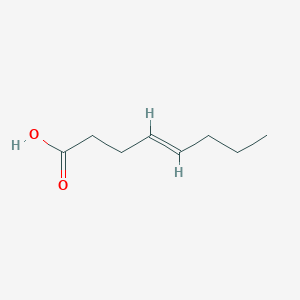
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
